![molecular formula C10H16O4 B069969 4-Ethoxy-5-(methoxymethyl)cyclohexane-1,3-dione CAS No. 179177-06-1](/img/structure/B69969.png)
4-Ethoxy-5-(methoxymethyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-5-(methoxymethyl)cyclohexane-1,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EMCH and is used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-5-(methoxymethyl)cyclohexane-1,3-dione has various applications in scientific research, including medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, this compound is used as a building block for the synthesis of various pharmaceuticals, such as anti-inflammatory agents, analgesics, and antifungal agents. In agrochemistry, it is used as a precursor for the synthesis of herbicides and insecticides. In material science, it is used as a starting material for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-5-(methoxymethyl)cyclohexane-1,3-dione is not well understood. However, it is believed to act as an inhibitor of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It may also have an effect on the central nervous system, although the exact mechanism is not clear.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Ethoxy-5-(methoxymethyl)cyclohexane-1,3-dione are not well documented. However, it is known to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory disorders, such as arthritis and asthma. It may also have an effect on the central nervous system, although more research is needed to confirm this.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Ethoxy-5-(methoxymethyl)cyclohexane-1,3-dione in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is its low solubility in water, which may limit its use in certain experiments. It may also have potential toxicity, which should be taken into consideration when handling this compound.
Zukünftige Richtungen
There are several future directions for the research on 4-Ethoxy-5-(methoxymethyl)cyclohexane-1,3-dione. One direction is to study its potential applications in the treatment of various inflammatory disorders, such as arthritis and asthma. Another direction is to investigate its potential as a precursor for the synthesis of novel pharmaceuticals and agrochemicals. Additionally, more research is needed to understand its mechanism of action and potential toxicity, which will help to optimize its use in scientific research.
Synthesemethoden
The synthesis of 4-Ethoxy-5-(methoxymethyl)cyclohexane-1,3-dione involves the reaction of ethyl acetoacetate with paraformaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of a cyclic intermediate, which is subsequently converted to the final product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Eigenschaften
CAS-Nummer |
179177-06-1 |
---|---|
Produktname |
4-Ethoxy-5-(methoxymethyl)cyclohexane-1,3-dione |
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
4-ethoxy-5-(methoxymethyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O4/c1-3-14-10-7(6-13-2)4-8(11)5-9(10)12/h7,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
UJEKXPFGBYYHRQ-UHFFFAOYSA-N |
SMILES |
CCOC1C(CC(=O)CC1=O)COC |
Kanonische SMILES |
CCOC1C(CC(=O)CC1=O)COC |
Synonyme |
1,3-Cyclohexanedione,4-ethoxy-5-(methoxymethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.